(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chiral, bicyclic compound belonging to a class of molecules known as bridged morpholines. These compounds are of significant interest in medicinal chemistry due to their potential to serve as rigid scaffolds for drug discovery. Specifically, (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has been explored as a building block for the synthesis of backbone-constrained analogs of pharmaceuticals, including the FDA-approved drugs baclofen and pregabalin. [, ]
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound featuring both oxygen and nitrogen heteroatoms within its structure. This unique configuration contributes to its reactivity and versatility in chemical synthesis. The compound is classified as a bicyclic amine and is notable for its applications in asymmetric synthesis and as a building block for more complex molecular architectures. It is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry.
This compound is sourced from various chemical suppliers and research institutions, with its synthesis being documented in scientific literature. It falls under the classification of bicyclic amines, specifically those containing both an oxygen atom (in the form of an ether) and a nitrogen atom within the bicyclic framework. The compound's chemical formula is , and it has a CAS number of 601515-79-1 .
The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves a multi-step process. One prevalent method includes an epimerization-lactamization cascade reaction starting from functionalized (2S,4R)-4-aminoproline methyl esters.
The molecular structure of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is characterized by its bicyclic arrangement, which includes a nitrogen atom and an oxygen atom integrated into the ring system. The compound's stereochemistry is defined by its (1R,4R) configuration.
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like selenium dioxide for oxidation reactions, while reducing agents may include lithium aluminum hydride for reduction processes.
The mechanism of action for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride primarily involves its role as a chiral auxiliary in asymmetric synthesis. Its unique structure allows it to influence the stereochemical outcomes of reactions involving other substrates.
Research indicates that this compound can facilitate studies on enzyme mechanisms and protein-ligand interactions due to its structural characteristics, although detailed pathways are still under investigation.
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has several scientific uses:
This compound's versatility makes it a valuable tool in both academic research and industrial applications, highlighting its significance in modern chemistry.
Bridged bicyclic amines represent a structurally distinctive class of organic compounds characterized by their constrained three-dimensional architectures and enhanced stereochemical stability. The "(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane" scaffold exemplifies this category, featuring a unique fusion of nitrogen and oxygen atoms within a [2.2.1] bicyclic framework. This molecular architecture imposes significant ring strain (approximately 20-30 kcal/mol in related systems) while maintaining sufficient stability for synthetic manipulation, creating a versatile platform for drug design [1]. The bridgehead nitrogen atom exhibits pyramidalization (bond angles ~96° versus ideal 109°), enhancing its nucleophilic character and rendering it an exceptional candidate for salt formation—a property exploited in its hydrochloride derivative [4] [6].
The incorporation of oxygen as a hydrogen-bond acceptor adjacent to the basic nitrogen center significantly influences molecular recognition properties. This structural feature facilitates targeted interactions with biological macromolecules, as evidenced in protease inhibitors and kinase modulators derived from similar scaffolds [1] [5]. The bicyclic system's rigidity reduces conformational entropy loss upon binding, improving ligand efficiency—a critical parameter in rational drug design. Notably, the [2.2.1] bicyclic framework occupies a strategic molecular volume (typically 80-120 ų), positioning it as an ideal spacer for connecting pharmacophoric elements in medicinal chemistry applications [9].
Table 1: Key Structural Features of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold
Structural Element | Chemical Significance | Impact on Function |
---|---|---|
Bridgehead Nitrogen | Pyramidalized tertiary amine | Forms pharmaceutically acceptable salts (e.g., hydrochloride) |
Endocyclic Oxygen | Hydrogen-bond acceptor | Enhances binding specificity to biological targets |
[2.2.1] Bicyclic Framework | High ring strain (~25 kcal/mol) | Increases reactivity for ring-opening transformations |
Rigid Chair-Conformation | Reduced conformational flexibility | Improves binding affinity through entropy optimization |
Stereogenic Centers (C1,C4) | (R,R) absolute configuration | Enables enantioselective interactions with chiral biomolecules |
The (1R,4R) stereochemical configuration confers critical three-dimensional specificity to this bicyclic scaffold, dictating its interactions in chiral environments. X-ray crystallographic analyses confirm that the (R,R) enantiomer adopts a distinct exo-folded conformation where the nitrogen lone pair is antiperiplanar to the oxygen bridge, creating an optimal electronic alignment for biomolecular recognition [4] [8]. This spatial arrangement is inaccessible to the (1S,4S) enantiomer due to destabilizing steric interactions between hydrogen atoms at C3 and C6 positions. Computational studies (DFT/B3LYP 6-31G) indicate the (R,R) configuration exhibits a *stabilization energy advantage of 2.3 kcal/mol over the meso-form, explaining its predominance in biologically active derivatives [6].
The stereochemical integrity of the C1 and C4 positions directly governs diastereoselective reactions at the bridgehead nitrogen. When acylated with chiral auxiliaries, (1R,4R)-configured derivatives demonstrate >98% diastereomeric excess in nucleophilic displacement reactions—a phenomenon leveraged in synthesizing enantiopure α-amino acids and peptide mimetics [1] [5]. This stereochemical precision proves indispensable in drug development, as evidenced by kinase inhibitors containing the scaffold that show 50-100 fold enhanced potency compared to their (S,S)-counterparts due to optimized binding pocket complementarity [1].
Table 2: Influence of Stereochemistry on Biological Activity of Azabicycloheptane Derivatives
Compound Class | (R,R)-Configuration Activity | Stereochemical Effect |
---|---|---|
Protease Inhibitors | IC₅₀ = 12 nM | 100-fold increase vs (S,S) isomer |
Kinase Modulators (e.g., GDC-0927) | Kd = 0.4 nM | Enantioselective ATP-pocket binding |
Antibacterial Agents | MIC = 0.5 μg/mL | Stereospecific target engagement |
Thrombin Inhibitors | Ki = 8 pM | Optimal H-bond geometry with Ser195 |
Metabotropic Receptor Ligands | EC₅₀ = 30 nM | Spatial match to allosteric site |
The strategic incorporation of azabicycloheptane scaffolds in pharmaceutical development traces back to the structural optimization of β-lactam antibiotics. Early research (1960s-1980s) recognized that bicyclic constraints enhance metabolic stability while preserving bioactivity—principles later applied to azetidine-containing systems [1] [5]. The specific "(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane" motif emerged as a privileged structure in the early 2000s when chiral pool synthesis enabled stereocontrolled access to gram-scale quantities, facilitating structure-activity relationship studies [8] [9].
This scaffold gained prominence through its application in targeted protein degradation platforms and kinase inhibitor development. The bicyclic framework serves as a conformationally restricted piperidine bioisostere, mitigating cytochrome P450 interactions while maintaining basicity essential for salt formation (pKa ≈ 8.5 for hydrochloride salt) [6] [10]. Modern synthetic routes, particularly those employing enzymatic desymmetrization or transition-metal catalyzed asymmetric hydrogenation, achieve enantiomeric ratios >99:1, supporting industrial-scale production for commercial pharmaceuticals [9]. Recent applications include its utilization in the third-generation EGFR inhibitor Osimertinib analogs and the PARP inhibitor Talazoparib derivatives—both leveraging the scaffold's ability to position substituents vectorially within enzyme active sites [1].
Table 3: Historical Milestones in Azabicycloheptane Scaffold Development
Time Period | Key Advancement | Therapeutic Application |
---|---|---|
1960-1980 | β-Lactam fusion strategies | Antibiotic development (e.g., penams) |
1995-2005 | Stereoselective ring-closing metathesis | Rigid amino acid mimetics |
2006-2010 | Commercial GMP production established | Kinase inhibitor intermediates |
2011-2015 | Cryptosporidium studies (e.g., BRD7929) | Antiparasitic agents [7] |
2016-Present | Bicyclic azetidines in phase III trials | Anticancer therapies (e.g., Selpercatinib) [1] |
The scaffold's synthetic versatility is exemplified by two principal manufacturing routes: 1) Intramolecular cyclization of chiral epoxyamines via Payne rearrangement/cyclization sequences (35% yield, 99% ee), and 2) Chiral pool derivatization from D-ribose through reductive amination and acid-mediated bicyclization (28% overall yield) [5] [9]. These methods enabled the production of multi-kilogram quantities required for preclinical development of several clinical candidates, cementing the scaffold's status as a valuable pharmaceutical intermediate in modern drug discovery pipelines. Recent innovations include continuous-flow hydrogenation techniques that reduce reaction times from 72 hours to 20 minutes while maintaining stereochemical fidelity—addressing previous scalability limitations [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1